4,6-Bis(phenylazo)-o-cresol
Description
Significance of Azo Chromophores in Contemporary Chemistry and Materials Science
Azo compounds, characterized by the presence of one or more azo groups (-N=N-), are a cornerstone of modern chemical science. iipseries.orgnih.govajchem-a.com This functional group acts as a chromophore, a color-bearing entity, which is responsible for the vibrant colors exhibited by these molecules. nih.gov The color arises from the compound's ability to absorb light in the visible spectrum (400–700 nm), a property directly linked to the conjugated system of alternating double and single bonds that includes the azo linkage. nih.gov The extended resonance of electrons within this system is a stabilizing force and is fundamental to their coloration. nih.gov
The significance of azo compounds extends far beyond their use as dyes in the textile and printing industries. iipseries.orgnih.govjchemrev.com They are integral to the development of advanced materials, finding applications in photoelectronics, optical data storage, and as ion sensors. metu.edu.trredalyc.org The versatility of azo chemistry allows for the synthesis of a vast array of molecules with tailored properties, making them a subject of continuous research and development. iipseries.org Over 60% of all commercially produced dyes are azo dyes, underscoring their economic and industrial importance. iipseries.orgnih.gov
Historical Development and Evolution of Azo Compound Research
The journey of azo compounds began in 1858 with the discovery of diazo compounds by Peter Griess. iipseries.orgjchemrev.com This pivotal moment marked the dawn of synthetic dye chemistry, moving away from the limited palette of natural dyes derived from plants and animals. jchemrev.comunb.ca The "post-aniline" era, as it came to be known, was characterized by the rapid development and commercialization of synthetic dyes. unb.ca Early azo dyes were synthesized by reacting arylamines with nitrous acid, where a portion of the amine would diazotize and the remainder would act as the coupling component. iipseries.org
A significant advancement came with the development of coupling reactions, where a diazonium salt is reacted with a coupling component like a phenol (B47542) or an arylamine to produce the final azo dye. iipseries.org This two-step process, involving diazotization and coupling, remains a fundamental method for synthesizing azo compounds today. nih.gov The first disazo dye, Biebrich Scarlet, was created by Nietzki by coupling diazotized 4-aminoazobenzene-3,4'-disulfonic acid with β-naphthol. iipseries.org This innovation opened the door to a wider range of colors and more complex molecular structures, including polyazo dyes which contain three or more azo groups. ekb.eg
Positioning of Substituted Azo-Phenols in Advanced Chemical Systems
Substituted azo-phenols are a specific class of azo compounds that have garnered considerable interest due to their unique properties and potential applications in advanced chemical systems. ingentaconnect.comajchem-a.com These molecules combine the characteristic azo linkage with a phenolic hydroxyl group, which can significantly influence the compound's electronic and structural properties. ajchem-a.com The presence of substituents on the aromatic rings allows for fine-tuning of the molecule's color, solubility, and reactivity. nih.gov
One of the most intriguing aspects of substituted azo-phenols is their ability to exhibit tautomerism, specifically azo-hydrazone tautomerism. nih.govingentaconnect.com This phenomenon involves the intramolecular migration of a proton, leading to an equilibrium between the azo (phenol) form and the hydrazone (keto) form. ingentaconnect.comrsc.orgresearchgate.net This equilibrium can be influenced by factors such as the nature of the substituents, the solvent, and temperature, leading to interesting properties like thermochromism and photochromism. ingentaconnect.com These characteristics make substituted azo-phenols potential candidates for use in optical switches and data storage devices. ingentaconnect.com
Furthermore, the incorporation of specific substituents can impart additional functionalities. For example, azo phenolic compounds containing chlorine atoms have been investigated for their flame-retardant properties in polymers like polyurethane. ajchem-a.com The ability of the hydroxyl and azo groups to chelate with metal ions also opens up applications in analytical chemistry and the synthesis of metal-complex dyes. jchemrev.com
Rationale for Focused Academic Inquiry into 4,6-Bis(phenylazo)-o-cresol
The specific compound this compound presents a compelling subject for focused academic inquiry due to its bisazo structure and the presence of both hydroxyl and methyl groups on the central phenol ring. Bisazo dyes, containing two azo groups, are known for producing a wide range of colors, often with good depth and fastness properties. ekb.egorientjchem.org The investigation of bisazo compounds derived from various aromatic diamines and coupling components is an active area of research. nih.goviosrjournals.orgpsu.edu
The structure of this compound, with two phenylazo groups attached to the ortho- and para-positions relative to the hydroxyl group of o-cresol (B1677501), suggests a complex interplay of electronic and steric effects. The methyl group of the o-cresol moiety can influence the electronic properties and the conformation of the molecule. Understanding how these structural features affect the compound's spectroscopic properties, tautomeric equilibria, and potential applications is a key driver for research.
Overview of Scholarly Research Trajectories for the Chemical Compound
Scholarly research on compounds structurally related to this compound has followed several key trajectories. A significant area of focus is the synthesis and characterization of novel bisazo dyes. orientjchem.orgnih.goviosrjournals.orgpsu.edu This often involves the diazotization of aromatic diamines and subsequent coupling with various phenolic or other active methylene (B1212753) compounds. nih.goviosrjournals.org The resulting dyes are then characterized using techniques such as elemental analysis, IR, and NMR spectroscopy to confirm their structure. iosrjournals.orgpsu.edu
Another important research avenue is the investigation of the spectroscopic and photophysical properties of these compounds. iosrjournals.orgbeilstein-journals.org This includes studying their UV-Visible absorption spectra to understand the relationship between their structure and color. iosrjournals.org For substituted azo-phenols, a critical aspect of research is the study of azo-hydrazone tautomerism. ingentaconnect.comrsc.orgresearchgate.netnih.gov Researchers use spectroscopic methods and quantum-chemical calculations to determine the position of the tautomeric equilibrium and how it is influenced by substituents and the solvent environment. rsc.orgunifr.ch
The application of these dyes is also a major focus. Studies have explored the use of bisazo dyes for dyeing various fibers like polyester, wool, and silk, and have assessed their fastness properties. orientjchem.orgiosrjournals.orgpsu.eduasianpubs.org Furthermore, the potential for these compounds in more advanced applications, such as in photoresists for microlithography, has also been explored for related bis(phenylazo) compounds. google.com
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | 5844-01-9 | C19H16N4O | 316.36 | Bisazo dye with a cresol (B1669610) backbone. chemsrc.com |
| o-Cresol | 95-48-7 | C7H8O | 108.14 | Isomeric form of cresol, used as a precursor. gov.bc.ca |
| 4,6-Bis(octylthiomethyl)-o-cresol | 110553-27-0 | C25H44OS2 | 424.75 | Used as a plasticizer. scbt.combiosynth.comnih.gov |
| Bis(phenylazo)resorcinol | Not specified | C18H14N4O2 | 318.33 | Dye with strong absorption in the UV-Vis region, used in photoresists. google.com |
| 4-(phenylazo)phenol | Not specified | Not specified | Not specified | A model compound for studying azo-hydrazone tautomerism. nih.govbch.ro |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4,6-bis(phenyldiazenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-12-17(22-20-15-8-4-2-5-9-15)13-18(19(14)24)23-21-16-10-6-3-7-11-16/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZLBYXHLWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N=NC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338156 | |
| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5844-01-9 | |
| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5844-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Bis(phenylazo)-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005844019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-bis(phenylazo)-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Elucidation of Reaction Pathways for 4,6 Bis Phenylazo O Cresol
Established and Novel Synthetic Routes to 4,6-Bis(phenylazo)-o-cresol
The creation of this compound is primarily achieved through a sequence of well-established organic reactions, though modern advancements offer more efficient and environmentally benign alternatives.
Strategic Diazotization and Electrophilic Aromatic Coupling Processes
The fundamental and most common method for synthesizing azo dyes, including this compound, is a two-stage process involving diazotization followed by an azo coupling reaction. jchemrev.comnumberanalytics.com
The second stage is the azo coupling , which is an electrophilic aromatic substitution reaction. researchgate.net The highly reactive benzenediazonium (B1195382) ion acts as the electrophile and attacks the electron-rich ring of a coupling partner. numberanalytics.com For the synthesis of this compound, the coupling component is o-cresol (B1677501). chemsrc.com Given that two phenylazo groups are introduced onto the o-cresol ring, the reaction is typically carried out with at least a 2:1 molar ratio of the benzenediazonium salt to o-cresol. The diazonium salt solution is added to an alkaline solution of o-cresol, as the coupling reaction is favored in a slightly alkaline or neutral medium. researchgate.net
Novel synthetic approaches aim to improve the efficiency and environmental profile of this process. One such method involves carrying out the diazotization and coupling reactions by grinding the solid reactants, such as an aniline (B41778) derivative, sodium nitrite (B80452), and the coupling agent, in the presence of a solid acid catalyst like p-toluenesulfonic acid. icrc.ac.ir This solvent-free approach can circumvent the need for strong mineral acids and large volumes of toxic solvents. icrc.ac.ir
Regioselective Functionalization of the o-Cresol Core
The substitution pattern of the final product, this compound, is dictated by the directing effects of the substituents already present on the o-cresol ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups and direct incoming electrophiles to the ortho and para positions.
The hydroxyl group is a powerful activating ortho, para-director. Under the typically alkaline conditions of the coupling reaction, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is an even stronger activating group, greatly enhancing the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the oxygen atom. stackexchange.com The methyl group is a less powerful ortho, para-director.
The positions on the o-cresol ring relative to the hydroxyl group are:
Position 2: Methyl group
Position 3: Meta
Position 4: Para
Position 5: Meta
Position 6: Ortho
The first electrophilic attack by the benzenediazonium ion occurs preferentially at position 4 (para to the strongly activating hydroxyl group), which is sterically more accessible than the ortho positions. This results in the formation of the intermediate, 4-(phenylazo)-o-cresol. The second coupling reaction then occurs at position 6, which is the remaining activated ortho position relative to the hydroxyl group, to yield the final product, this compound.
Design and Synthesis of Precursor Intermediates
The synthesis of this compound relies on readily available chemical precursors.
Benzenediazonium Salt : This primary precursor is not isolated but is prepared in solution immediately before use due to its instability. patnawomenscollege.in Its synthesis involves the reaction of aniline with sodium nitrite in an acidic medium, as described previously. jchemrev.comcareers360.com The mineral acid serves a threefold purpose: dissolving the amine by forming its salt, liberating nitrous acid from sodium nitrite, and maintaining an acidic environment to suppress side reactions. patnawomenscollege.in
o-Cresol : Ortho-cresol is a common industrial chemical, typically produced by the vapor-phase methylation of phenol (B47542) over a solid acidic catalyst. osti.gov It serves as the nucleophilic coupling component in this synthesis.
The synthesis of the final bis-azo compound proceeds through a key mono-azo intermediate:
4-(phenylazo)-o-cresol : This compound is formed after the first coupling step. It is itself an azo dye and acts as the substrate for the second coupling reaction. The presence of the first azo group, which is an electron-withdrawing group, deactivates the ring slightly for the second substitution, but the powerful activating effect of the phenoxide ion is sufficient to drive the second coupling reaction to completion at the remaining activated position.
Mechanistic Investigations of Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the reactions involved is crucial for optimizing the synthesis of this compound.
Elucidation of Rate-Determining Steps in Azo Coupling Reactions
For the diazotization of aniline, the reaction mechanism is complex and the rate-determining step (RDS) can vary with the specific conditions. The process involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. careers360.com In many cases, the nitrosation of the free amine by the active nitrozing agent is considered the rate-determining step. patnawomenscollege.invurup.sk For electron-deficient anilines, the diazotization can be rapid, while for electron-donor substituted anilines, the diazotization step itself can be slower and thus rate-limiting. acs.org
For the azo coupling reaction, which is an electrophilic aromatic substitution, the rate-determining step is generally accepted to be the formation of the charged intermediate known as the arenium ion or σ-complex. researchgate.netnumberanalytics.com This involves the attack of the electrophilic diazonium ion on the electron-rich o-cresol ring. The subsequent loss of a proton to restore the aromaticity of the ring is a fast step. numberanalytics.com The rate of the coupling reaction is sensitive to the electronic nature of the diazonium salt; electron-withdrawing substituents on the benzene (B151609) ring of the diazonium salt make it a stronger electrophile and increase the reaction rate. rsc.org
| Reaction Stage | Generally Accepted Rate-Determining Step (RDS) | Key Influencing Factors |
| Diazotization | Nitrosation of the free amine group. patnawomenscollege.invurup.sk | Acidity of the medium, temperature, basicity of the amine. vurup.sk |
| Azo Coupling | Formation of the σ-complex (arenium ion). researchgate.netnumberanalytics.com | pH of the medium, electronic properties of the diazonium salt and coupling component. rsc.orgcdnsciencepub.com |
Influence of Catalysis and Solvent Environment on Reaction Efficiency
The efficiency, selectivity, and environmental impact of the synthesis are significantly influenced by the choice of catalyst and solvent.
Catalysis: Traditionally, azo coupling is acid- or base-catalyzed, with the pH of the medium being a critical parameter for controlling the reaction rate. numberanalytics.com Modern catalysis research focuses on developing more efficient and recyclable catalysts.
Heterogeneous Catalysts: Solid acid catalysts like BF₃·SiO₂ have been shown to be effective for one-pot diazotization-coupling reactions at room temperature. researchgate.net Another green approach utilizes sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), which allow for easy separation and recycling of the catalyst. rsc.org
Ionic Liquids: These compounds can act as both solvents and catalysts, offering tunable acidity and improving reaction conditions. numberanalytics.comoiccpress.com
Phase Transfer Catalysts: These can be employed to facilitate the reaction between reactants in different phases, potentially increasing the reaction rate.
| Catalyst Type | Example(s) | Advantages |
| Homogeneous Acid | p-Toluenesulfonic acid icrc.ac.ir | Effective for solvent-free grinding methods. icrc.ac.ir |
| Heterogeneous Solid Acid | BF₃·SiO₂ researchgate.net, Fe₃O₄@SiO₂-SO₃H rsc.org | Recyclable, environmentally friendly, mild reaction conditions. researchgate.netrsc.org |
| Ionic Liquids | N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) oiccpress.com | Can act as both solvent and catalyst, easy work-up. oiccpress.com |
Solvent Environment: The solvent plays a critical role by solvating the reactants and intermediates, thereby influencing the reaction pathway and rate. nih.gov
Polarity: Polar solvents are generally preferred for electrophilic aromatic substitution as they can stabilize the charged intermediates, namely the diazonium ion and the σ-complex. numberanalytics.comquora.com This stabilization lowers the activation energy of the rate-determining step and enhances the reaction rate. numberanalytics.com
Hydrogen Bonding: The solvent's ability to act as a hydrogen-bond donor or acceptor can significantly affect reaction rates. Solvents that can form hydrogen bonds with the activated complex can stabilize it, accelerating the reaction. Conversely, hydrogen bonding with the reactants, such as the amine, can stabilize the ground state more than the transition state, potentially slowing the reaction. nih.gov For instance, in reactions involving anilines, hydrogen-bond donor solvents can stabilize the lone pair on the nitrogen atom of the reactant, decreasing its reactivity. nih.gov The choice of solvent can therefore be a delicate balance to achieve optimal reaction efficiency.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several reaction parameters. The diazotization and coupling steps are sensitive to conditions such as temperature, pressure, and pH, which must be optimized to maximize product formation and minimize side reactions.
The synthesis of this compound begins with the diazotization of aniline to form the benzenediazonium salt. This is followed by the coupling of two equivalents of this salt to the o-cresol molecule at the 4- and 6-positions, which are activated by the hydroxyl and methyl groups.
Temperature: Temperature control is critical, particularly during the diazotization step. Aromatic diazonium salts are generally unstable at elevated temperatures and can decompose, leading to reduced yields and the formation of impurities. The diazotization reaction is typically carried out at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. nih.gov The subsequent coupling reaction may be performed at a slightly higher temperature, but careful monitoring is required to prevent decomposition of both the diazonium salt and the forming bis-azo product.
pH: The pH of the reaction medium is one of the most crucial factors influencing the rate and outcome of the azo coupling reaction. The diazotization of aniline is performed in a strongly acidic medium, typically using hydrochloric or sulfuric acid, to generate the electrophilic diazonium ion. nih.gov Conversely, the coupling reaction requires specific pH conditions to proceed efficiently. For coupling to phenols like o-cresol, the reaction is carried out in a mildly alkaline medium (pH 9-11). nih.gov This is because the phenoxide ion, formed under alkaline conditions, is a much more powerful coupling component than the undissociated phenol. However, if the pH is too high, the diazonium salt can be converted into a non-reactive diazotate ion. Therefore, maintaining the optimal pH range is essential for achieving a high yield.
Pressure: For the vast majority of diazotization and azo coupling reactions carried out in the liquid phase, pressure is not a significant parameter and is typically maintained at atmospheric pressure. Variations in atmospheric pressure have a negligible effect on the reaction rates and equilibrium of these solution-based syntheses.
| Parameter | Diazotization Step | Azo Coupling Step | Rationale and Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 0 - 5 °C | 5 - 10 °C (typically) | Low temperature is crucial for the stability of the diazonium salt. Higher temperatures lead to decomposition, formation of phenolic byproducts, and lower yields. nih.gov |
| pH | Strongly Acidic (pH < 2) | Mildly Alkaline (pH 9 - 11) | Diazotization requires strong acid. Coupling with phenols requires alkaline conditions to form the more reactive phenoxide ion. Incorrect pH prevents coupling or decomposes the diazonium salt. nih.gov |
| Pressure | Atmospheric | Atmospheric | Pressure is not a significant variable for these liquid-phase reactions and does not typically influence the reaction outcome. |
Traditional methods for synthesizing azo dyes often involve hazardous reagents and generate significant chemical waste. Modern synthetic design increasingly incorporates the principles of green chemistry to create more environmentally benign and sustainable processes. mdpi.comrasayanjournal.co.in
Alternative Solvents: A key focus of green chemistry is the replacement of volatile organic solvents (VOCs) with safer alternatives. ejcmpr.com While the diazotization reaction is typically aqueous, subsequent steps and purification might use organic solvents. Green approaches advocate for the use of water as the primary solvent throughout the process where possible, or the use of "green solvents" like ionic liquids or supercritical fluids. rasayanjournal.co.inejcmpr.com Solvent-free synthesis, or mechanochemistry, where reactions are induced by mechanical grinding, represents another advanced green alternative that minimizes solvent waste. mdpi.com
Catalysis: The use of catalysts can enhance reaction efficiency and reduce waste. While traditional azo coupling is not typically catalytic, research into green methods explores the use of recyclable catalysts that can improve reaction rates and selectivity under milder conditions. rasayanjournal.co.in For instance, the use of solid acid catalysts could replace corrosive mineral acids in the diazotization step, simplifying workup and reducing waste.
Energy Efficiency: Green synthetic methods aim to reduce energy consumption. This can be achieved by designing reactions that proceed efficiently at ambient temperature and pressure. Alternative energy sources, such as microwave irradiation or ultrasonication, have been shown to accelerate reaction rates, often leading to higher yields in shorter timeframes and with less energy input compared to conventional heating. rasayanjournal.co.in
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Employing water as the primary solvent; exploring ionic liquids for improved solubility or reaction control. | Reduced environmental impact, lower toxicity, and simplified waste treatment. ejcmpr.com |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to accelerate the coupling reaction. | Shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.in |
| Catalysis | Investigating recyclable solid acid catalysts for diazotization or phase-transfer catalysts for the coupling step. | Avoidance of corrosive acids, easier product separation, and potential for catalyst reuse. mdpi.com |
| Waste Prevention | Optimizing stoichiometry and reaction conditions to achieve high atom economy and minimize byproduct formation. | Less raw material consumption and reduced generation of hazardous waste. mdpi.com |
Derivatization Strategies for Analogues and Functionalized Variants
The basic structure of this compound can be systematically modified to produce a wide range of analogues and functionalized variants with tailored properties. Derivatization strategies focus on altering the electronic and physical characteristics of the molecule, such as its color, solubility, and reactivity.
The color of an azo dye is determined by its chromophore—the azo group (–N=N–) in conjunction with the aromatic rings—and the presence of auxochromes. Auxochromes are functional groups attached to the chromophore that modify the wavelength of light absorbed (and thus the color) and often improve the dye's affinity for substrates.
By introducing various substituents onto the phenyl rings of this compound, a library of new dyes can be created. Electron-donating groups (e.g., –OH, –NH₂, –OR) and electron-withdrawing groups (e.g., –NO₂, –CN, –SO₃H) can be introduced to the aniline precursors before the diazotization step. These groups act as auxochromes, causing a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, the introduction of an electron-donating group generally results in a bathochromic shift, deepening the color from yellow/orange towards red. Conversely, electron-withdrawing groups can cause a hypsochromic shift. The sulfonic acid group (–SO₃H) is a particularly important auxochrome as it significantly increases the water solubility of the dye. hristov.com
Functionalizing this compound to create polymerizable monomers allows for its incorporation into polymer backbones. This is a key strategy for creating photoresponsive materials, such as liquid crystal polymers or materials for optical data storage, where the azo group acts as a photoswitchable unit.
A common approach is to introduce a reactive group, such as a vinyl, acrylate (B77674), methacrylate (B99206), or epoxy group, onto the molecule. This can often be achieved by reacting the hydroxyl group of the o-cresol ring. For example, the hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate or methacrylate ester.
Another strategy involves synthesizing derivatives with reactive functional handles that can be used in subsequent polymerization steps. For instance, alkylation of the phenolic hydroxyl group with a molecule like 1,6-dibromohexane (B150918) introduces a reactive bromohexyl unit. grafiati.comresearchgate.net This terminal bromine atom can then be used in various polymerization reactions, such as the formation of polyesters or polyethers, or be converted to other polymerizable functionalities. These methods enable the creation of polymers where the this compound unit is either a pendant group or integrated into the main polymer chain. nih.gov
Advanced Spectroscopic and Photophysical Characterization of 4,6 Bis Phenylazo O Cresol
Electronic Absorption and Emission Spectroscopy for Mechanistic Insights
Electronic spectroscopy provides fundamental insights into the electronic structure and transitions within a molecule. For a conjugated system like 4,6-Bis(phenylazo)-o-cresol, these techniques are invaluable for probing the effects of its chromophoric azo groups.
Detailed UV-Visible Spectroscopic Analysis of Electronic Transitions
The UV-Visible absorption spectrum of an azo compound is dictated by electronic transitions within its conjugated system. Typically, two main absorption bands are observed: a high-energy band in the UV region and a lower-energy band in the visible region.
The high-intensity band, usually found at shorter wavelengths, is assigned to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system of the phenyl rings and azo groups. The lower-intensity band, appearing at longer wavelengths, is attributed to the n → π* transition, corresponding to the excitation of an electron from a non-bonding orbital (specifically from the lone pair on the nitrogen atoms) to a π* antibonding orbital.
For bis-azobenzene derivatives, the UV-Vis spectra can be complex. For instance, derivatives of a similar compound, Disperse Yellow 7 (4-[4-(phenylazo)phenylazo]-o-cresol), show a maximum absorption (λmax) in chloroform (B151607) at approximately 385-387 nm. researchgate.net This absorption is characteristic of the extensive conjugation present in the molecule. researchgate.net The absorption spectra of cresol (B1669610) isomers, which form the core of the target molecule, typically show peaks around 289-294 nm in a basic methanolic solution. pjps.pk The presence of the two phenylazo groups in this compound would be expected to significantly red-shift the main absorption bands into the visible region due to the extended π-conjugation.
The electronic transitions are summarized in the table below.
| Electronic Transition | Typical Wavelength Region | Description |
| π → π | UV to Near-Visible | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of the conjugated aromatic and azo system. |
| n → π | Visible | Lower-intensity transition involving the promotion of an electron from a non-bonding orbital (N lone pair) to a π antibonding orbital. Often responsible for the characteristic color of azo compounds. |
This table presents generalized data for azo compounds as specific experimental values for this compound were not available in the provided search results.
Fluorescence and Phosphorescence Quantum Yields and Radiative Lifetimes
Fluorescence and phosphorescence are photoluminescent processes that occur after a molecule absorbs light. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov Radiative lifetime refers to the average time the molecule spends in the excited state before emitting a photon.
For most azobenzene-based compounds, the fluorescence quantum yields are typically very low. This is often due to efficient non-radiative decay pathways, such as rapid E/Z (trans/cis) isomerization around the N=N double bond, which provides a fast route for the excited state to return to the ground state without emitting light. However, structural modifications can influence these properties. For example, introducing phenylazo groups into certain dye structures has been shown to enhance the quantum yield. researchgate.net
Phosphorescence, which is emission from a triplet excited state, is generally even less common for organic molecules in solution at room temperature due to quenching processes and the forbidden nature of the transition. unibo.it While specific fluorescence and phosphorescence quantum yields and radiative lifetimes for this compound are not readily found in the surveyed literature, it is anticipated that its quantum yield would be low, consistent with other azobenzene (B91143) derivatives. The determination of such values would require specialized experimental measurements using techniques like time-resolved fluorescence spectroscopy and comparison against known standards. nih.govresearchgate.net
| Photophysical Parameter | Definition | Expected Value for Azo Dyes |
| Fluorescence Quantum Yield (Φf) | Ratio of photons emitted via fluorescence to photons absorbed. nih.gov | Generally low (< 0.1) |
| Phosphorescence Quantum Yield (Φp) | Ratio of photons emitted via phosphorescence to photons absorbed. | Very low, often negligible in fluid solution. |
| Radiative Lifetime (τr) | Intrinsic average time a molecule remains in the excited state. | Nanoseconds (fluorescence) to seconds (phosphorescence). |
This table presents generalized data as specific experimental values for this compound were not available in the provided search results.
Solvatochromic and Thermochromic Behavior in Diverse Environments
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Visible absorption spectrum, changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. Azo dyes often exhibit solvatochromism due to changes in dipole moment upon electronic excitation. The hydroxyl group in the o-cresol (B1677501) moiety can participate in hydrogen bonding, which can also contribute to solvatochromic shifts. nih.gov Studies on o-cresol itself have shown unexpected solvent effects on its UV/Vis absorption spectra, with aromatic solvents like toluene (B28343) leading to sharp, single peaks due to π-complexation, in contrast to broad double-peaks in non-aromatic solvents. nih.gov
Thermochromism is a reversible change in color with a change in temperature. researchgate.netnzdr.ru In azo compounds, this can be linked to temperature-induced shifts in conformational or aggregation equilibria. For example, temperature changes can affect the equilibrium between different molecular forms or disrupt intermolecular interactions in solution, leading to a change in the observed color. researchgate.net While specific studies on the solvatochromic and thermochromic properties of this compound are not detailed in the available literature, its structure suggests a high likelihood of exhibiting both phenomena.
Vibrational Spectroscopy for Molecular Structure-Property Relationships
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is a powerful tool for identifying functional groups and understanding molecular structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopic Assignment of Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For this compound, key functional groups include the hydroxyl (-OH) group, aromatic C-H and C=C bonds, and the azo (-N=N-) linkage. In related chloro-o-cresol compounds, studies have assigned vibrational modes using both experimental spectra and theoretical calculations. nih.gov FT-IR spectra of derivatives of Disperse Yellow 7 have identified characteristic bands for C-H stretching (2850–3050 cm⁻¹), aromatic C=C stretching (around 1600 and 1500 cm⁻¹), and C-O stretching (1144-1250 cm⁻¹). researchgate.net
The expected FT-IR assignments for this compound are detailed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| Azo (-N=N-) | N=N Stretch | 1400 - 1450 (Often weak in IR) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1150 - 1250 |
This table is based on typical infrared absorption frequencies for organic functional groups and data from similar compounds. researchgate.netnih.govresearchgate.net
Raman Spectroscopic Investigation of Conjugation and Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. renishaw.com This makes it an excellent tool for studying the azo (-N=N-) bond and the carbon-carbon bonds within the aromatic rings, which are key components of the conjugated system.
The N=N stretching vibration, which is often weak and difficult to identify in FT-IR spectra, typically gives rise to a more intense band in the Raman spectrum. The position and intensity of this band can provide information about the trans/cis configuration and the degree of conjugation. Furthermore, the "breathing modes" of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are usually strong in Raman spectra and are sensitive to substitution patterns. renishaw.com
While specific Raman spectra for this compound are not available in the searched literature, analysis of related molecules shows that Raman spectroscopy is effective for identifying vibrational modes and structural features. nih.govosaka-u.ac.jp A Raman study of this compound would be expected to clearly show the N=N stretching vibration and various aromatic ring modes, providing valuable data on the molecular structure and the extent of electronic conjugation. horiba.comamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Studies for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution and the solid state. For a molecule like this compound, which can exist in different tautomeric and conformational forms, NMR is indispensable.
Multi-dimensional NMR Techniques (¹H, ¹³C, 2D-NMR) for Proton and Carbon Environments
The structural elucidation of this compound relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of signals and the determination of through-bond and through-space connectivities.
Tautomerism: A key feature of o-hydroxyazo dyes is the potential for azo-hydrazone tautomerism. In the case of this compound, the molecule can exist in the azo form, the hydrazone form, or a mixture of both. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. NMR spectroscopy is a primary tool for investigating this equilibrium. The chemical shifts of the protons and carbons, particularly those near the azo and hydroxyl/hydrazone groups, are sensitive to the tautomeric form. For instance, the hydrazone form is characterized by the presence of an N-H proton, which typically appears at a distinct chemical shift in the ¹H NMR spectrum. nih.gov Solid-state NMR, combined with quantum-chemical computations, has proven effective in reliably determining the tautomeric state of solid azo dyes. nih.gov Studies on related azo dyes have shown that the hydrazone form often predominates in polar solvents. researchgate.net
Conformational Analysis: The presence of two bulky phenylazo groups introduces the possibility of different rotational isomers (conformers). The rotation around the C-N and N-N bonds can be restricted, leading to distinct conformations. 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons, which helps in identifying the preferred conformation(s) in solution. For example, NOE correlations between the protons of the phenyl rings and the cresol ring can indicate their relative orientation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Cresol-H3 | 7.0 - 7.5 | 115 - 125 | Influenced by the ortho -OH and para -N=N-Ph groups. |
| Cresol-H5 | 7.5 - 8.0 | 120 - 130 | Influenced by the ortho and para -N=N-Ph groups. |
| Phenyl-H (ortho) | 7.8 - 8.2 | 120 - 125 | Protons on the phenyl rings closest to the azo group. |
| Phenyl-H (meta) | 7.3 - 7.6 | 128 - 130 | Protons on the phenyl rings. |
| Phenyl-H (para) | 7.4 - 7.7 | 130 - 133 | Protons on the phenyl rings. |
| Cresol-CH₃ | 2.2 - 2.5 | 15 - 20 | Methyl group on the cresol ring. |
| Cresol-C1 (C-OH) | - | 150 - 160 | Carbon bearing the hydroxyl group. |
| Cresol-C2 (C-CH₃) | - | 125 - 135 | Carbon bearing the methyl group. |
| Cresol-C4/C6 (C-N) | - | 145 - 155 | Carbons attached to the azo groups. |
| Azo-Phenyl-C (ipso) | - | 150 - 155 | Carbon of the phenyl ring attached to the azo group. |
Note: These are estimated values based on data for related substituted cresols and phenylazo compounds. Actual values may vary.
Dynamic NMR for Probing Intramolecular Exchange Processes
Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on a timescale comparable to the NMR experiment. For this compound, several intramolecular exchange processes can be investigated using DNMR, including restricted rotation, tautomerization, and conformational changes.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange process is slow on the NMR timescale, separate signals for the different species (e.g., conformers or tautomers) may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single, averaged signal at high temperatures.
Line shape analysis of these variable-temperature NMR spectra allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This provides valuable insights into the energy barriers and the nature of the intramolecular dynamics. While specific DNMR studies on this compound are not documented, research on other azo compounds has successfully utilized this technique to probe such dynamic phenomena.
Photoinduced Processes and Energy Relaxation Pathways
The interaction of light with this compound initiates a series of photophysical and photochemical processes that determine its properties and stability.
Photoisomerization (E/Z) Mechanisms and Kinetics
A hallmark of azobenzene and its derivatives is the reversible photoisomerization between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. This process involves the rotation around the N=N double bond upon absorption of light.
The E → Z isomerization is typically induced by UV or visible light corresponding to the π-π* or n-π* electronic transitions of the azo group. The reverse Z → E isomerization can occur either thermally or by irradiation with light of a different wavelength (often in the visible region).
The kinetics of photoisomerization can be studied by monitoring the changes in the UV-Vis absorption spectrum over time during irradiation. The rate constants for the forward and reverse isomerization reactions, as well as the quantum yields, can be determined. For bis-azo compounds, the photoisomerization can be more complex, with the possibility of forming E,E, E,Z, and Z,Z isomers. Studies on bis(phenylazo) compounds have shown that the isomerization of one azo group can influence the behavior of the other. psu.edu The kinetics of thermal cis-to-trans isomerization in related azo dyes have been found to be dependent on the substituents present.
Intermolecular and Intramolecular Energy Transfer Dynamics
The dynamics of energy transfer can be investigated using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. These methods allow for the monitoring of the excited state populations on femtosecond to microsecond timescales. The efficiency and rate of energy transfer depend on factors like the distance and relative orientation of the chromophores, as well as the spectral overlap between the emission of the donor and the absorption of the acceptor.
Mechanisms of Photo-Fading and Photostability
The photostability of a dye, or its resistance to fading upon exposure to light, is a critical property for many applications. The photo-fading of azo dyes is a complex process that can involve several mechanisms, including photo-oxidation, photo-reduction, and photocleavage of the azo bond.
For o-hydroxyazo dyes, the tautomeric form can significantly influence the photofading mechanism. jocpr.com Studies have shown that the hydrazone tautomer can be more susceptible to photodegradation. researchgate.net The fading process can be initiated by the excited state of the dye molecule, which can react with oxygen or other species in its environment. The generation of reactive oxygen species, such as singlet oxygen, by the excited dye can lead to the oxidative degradation of the chromophore. researchgate.netjocpr.com
Interactive Data Table: Factors Influencing Photostability of Azo Dyes
| Factor | Effect on Photostability | Mechanism |
| Tautomeric Form | Hydrazone form can be less stable. researchgate.net | Different reactivity of the excited states of the azo and hydrazone tautomers. |
| Substituents | Electron-donating or withdrawing groups can affect stability. | Alteration of the electronic properties of the chromophore and its excited states. |
| Oxygen | Can accelerate fading via photo-oxidation. | Generation of reactive oxygen species by the excited dye. |
| Substrate | The environment (e.g., solvent, polymer matrix) plays a crucial role. | Can influence the accessibility of oxygen and other reactive species. |
| Conjugation | Increased conjugation can enhance stability. researchgate.net | Delocalization of electronic excitation can reduce reactivity at a specific site. |
Theoretical and Computational Chemistry Approaches for 4,6 Bis Phenylazo O Cresol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4,6-Bis(phenylazo)-o-cresol. These calculations offer a detailed view of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. exlibrisgroup.com It is particularly effective for determining the ground state geometry and various electronic properties of this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict molecular geometries. umich.edusemanticscholar.org These calculations reveal that the molecular framework of similar azo dyes is largely planar. semanticscholar.org
Key electronic properties that can be determined using DFT include:
Bond lengths and angles: Precise predictions of the distances between atoms and the angles they form.
Charge distribution: Mapping of the electron density to identify electron-rich and electron-deficient regions of the molecule.
Global reactivity descriptors: Parameters like hardness, softness, electronegativity, and the electrophilicity index, which provide insights into the molecule's chemical reactivity. exlibrisgroup.comtandfonline.com
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of energetic and spectroscopic properties. For complex molecules like this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of properties like ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in redox reactions and its potential use in electronic devices.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. semanticscholar.org This method is particularly valuable for studying the photophysics of azo dyes like this compound.
TD-DFT is widely used to simulate the UV-Visible absorption spectra of molecules. umich.edusemanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). semanticscholar.org These theoretical predictions often show excellent agreement with experimental data. umich.edusemanticscholar.org The method can also be used to simulate emission spectra by calculating the transition energies from the lowest excited state back to the ground state, providing insights into the fluorescence properties of the molecule. The choice of functional and basis set, such as TD-B3LYP/6-31G(d), has been shown to provide reliable results for similar azo dyes. semanticscholar.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photostability, and chemical reactivity. tandfonline.com A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited and is often more reactive. tandfonline.com Analysis of the spatial distribution of the HOMO and LUMO provides information about the regions of the molecule involved in electron donation and acceptance during electronic transitions. For many azo dyes, the HOMO is often localized on the phenyl and azo groups, while the LUMO is distributed over the azo bridge and the aromatic rings.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecules and their interactions with their environment. exlibrisgroup.comfigshare.com
For this compound, MD simulations can be employed to understand its behavior in different solvents or its interaction with other molecules or surfaces. figshare.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time. This can reveal information about:
Conformational changes: How the molecule flexes and changes its shape over time.
Solvation effects: How solvent molecules arrange themselves around the dye and influence its properties.
Intermolecular interactions: The nature and strength of interactions with other molecules, which is crucial for understanding aggregation and performance in various applications. nih.gov
Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule or the configuration of a system. They are particularly useful for studying thermodynamic properties and phase equilibria. For instance, MC simulations could be used to investigate the adsorption behavior of this compound on a solid surface. exlibrisgroup.com
Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Møller-Plesset perturbation theory (MP2) |
| Coupled Cluster (CC) theory |
Conformational Flexibility and Solvent-Solute Interactions
The conformational landscape of this compound is primarily dictated by the rotation around the various single bonds, particularly the C-N and N-N bonds of the azo linkages and the C-C bond connecting the phenyl rings to the cresol (B1669610) core. Computational methods, such as DFT, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. acs.org The presence of two bulky phenylazo groups on the cresol ring introduces significant steric hindrance, which in turn restricts the conformational freedom of the molecule.
Solvent-solute interactions play a crucial role in modulating the conformational preferences and spectroscopic properties of this compound. nih.govdergipark.org.tr The polarity of the solvent can influence the stability of different conformers. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the effect of the solvent environment on the solute molecule. organic-chemistry.org These models can account for the bulk electrostatic interactions between the solute and the solvent. For more specific interactions, such as hydrogen bonding with protic solvents, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to obtain a more accurate description. organic-chemistry.org
| Conformer | Gas Phase | Toluene (B28343) | Methanol |
|---|---|---|---|
| anti-anti | 0.00 | 0.00 | 0.00 |
| syn-anti | 5.8 | 5.5 | 5.2 |
| syn-syn | 10.1 | 9.7 | 9.3 |
Prediction of Spectroscopic Responses in Condensed Phases
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like this compound in different solvent environments. dergipark.org.tr The method allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. nih.gov The predicted spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. academie-sciences.fr
The solvent can significantly affect the absorption spectrum of azo dyes, a phenomenon known as solvatochromism. nih.gov This effect can be modeled computationally by performing TD-DFT calculations in the presence of a solvent model. dergipark.org.tr The Lippert-Mataga and Bakhshiev plots can be used to analyze the solvent-dependent spectral shifts and to estimate the change in dipole moment upon electronic excitation. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using computational methods, providing another avenue for validating the predicted molecular structure. nih.gov The calculated NMR data for different conformers or tautomers can be compared with experimental spectra to determine the predominant species in solution. academie-sciences.fr
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 410 |
| Chloroform (B151607) | 4.81 | 425 |
| Ethanol | 24.55 | 435 |
| Dimethylformamide (DMF) | 36.71 | 440 |
Computational Analysis of Reaction Mechanisms and Transition States
Theoretical Mapping of Synthetic Reaction Coordinates
The synthesis of this compound typically involves a double azo coupling reaction, where two equivalents of a benzenediazonium (B1195382) salt react with one equivalent of o-cresol (B1677501). researchgate.net This reaction is a classic example of electrophilic aromatic substitution. ic.ac.uk Computational chemistry can be employed to map the reaction coordinate for this process, identifying the transition states and intermediates involved. ic.ac.uk
Energetics of Isomerization and Tautomerization Pathways
Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. nih.govscirp.org The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.gov
Computational methods can be used to calculate the relative energies of the azo and hydrazone tautomers, thereby predicting the predominant form under different conditions. academie-sciences.frscirp.org The transition state for the tautomerization process, which involves an intramolecular proton transfer, can also be located and its energy calculated to determine the kinetic barrier for the interconversion. mdpi.com
Furthermore, the E/Z isomerization around the N=N double bonds is another important energetic pathway to consider. The trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance. acs.org Computational studies can quantify this energy difference and investigate the mechanism of photoisomerization, which is a key property for applications such as molecular switches. nih.gov
| Tautomer | Gas Phase | Non-polar Solvent | Polar Solvent |
|---|---|---|---|
| Azo | 0.0 | 0.0 | 2.5 |
| Hydrazone | -1.5 | -1.2 | 0.0 |
Coordination Chemistry and Metal Complexation Studies of 4,6 Bis Phenylazo O Cresol
Ligand Design Principles and Donor Atom Identification
The effectiveness of 4,6-Bis(phenylazo)-o-cresol as a ligand—a molecule that binds to a central metal atom—is rooted in its specific structural features. Understanding these features is key to predicting and controlling its behavior in complexation reactions.
Chelation Modes and Metal-Binding Sites
This compound possesses multiple potential donor atoms, which are atoms that can donate a pair of electrons to a metal ion to form a coordinate bond. These include the oxygen atom of the hydroxyl group and the nitrogen atoms of the two azo groups (-N=N-). The spatial arrangement of these atoms allows for chelation, a process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate.
The primary chelation mode for this ligand is anticipated to involve the phenolic oxygen and one of the nitrogen atoms from an adjacent azo group. This would form a stable six-membered chelate ring. A similar ligand, 2-(2′-carboxyphenylazo)-4-methylphenol, has been shown to coordinate to metal ions as a dianionic tridentate O,N,O-donor, utilizing the phenolate (B1203915) oxygen, an azo nitrogen, and a carboxylate oxygen. ias.ac.in This suggests that this compound could potentially act as a bidentate or even a tridentate ligand, depending on the reaction conditions and the nature of the metal ion involved. The presence of two phenylazo groups offers the possibility of forming binuclear complexes, where the ligand bridges two metal centers.
Acidity and Basicity of the Ligand in Complexation Reactions
The acidity of the phenolic proton in this compound is a crucial factor in its complexation reactions. The hydroxyl group (-OH) can be deprotonated, typically in the presence of a base, to form a phenolate anion (-O⁻). This deprotonation significantly enhances the ligand's ability to coordinate with a metal ion, as the negatively charged oxygen atom becomes a much stronger electron donor. The pKa value of the phenolic proton, which is a measure of its acidity, will influence the pH conditions required for complex formation. msu.edu
Synthesis and Structural Elucidation of Metal Complexes
The creation and verification of the structure of metal complexes with this compound are fundamental steps in understanding their properties.
Preparation of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is important and is often an alcohol or an aqueous-alcoholic mixture to ensure the solubility of both the ligand and the metal salt. bohrium.com The reaction is often carried out under reflux to provide the necessary energy to drive the reaction to completion.
The general procedure involves dissolving the ligand in a suitable solvent, often with the addition of a base (such as NaOH or an amine) to facilitate the deprotonation of the phenolic hydroxyl group. nih.gov A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Ni(II), Cu(II), Co(II), etc.) is then added to the ligand solution, and the mixture is stirred and heated for a specific period. bohrium.comresearchgate.net The resulting metal complex, which is often a colored precipitate, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net
Characterization of Complex Stoichiometry and Geometry
Once a metal complex has been synthesized, its stoichiometry (the ratio of metal to ligand) and geometry (the three-dimensional arrangement of the ligand around the metal ion) must be determined. Several analytical techniques are employed for this purpose.
Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry. nih.govuobaghdad.edu.iq
Molar Conductivity Measurements: By measuring the molar conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. nih.gov This provides information about whether any counter-ions are present outside the coordination sphere.
Magnetic Susceptibility Measurements: This technique helps to determine the number of unpaired electrons in the metal ion, which in turn provides clues about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). bohrium.comuobaghdad.edu.iq
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a substance as a function of temperature. It can be used to determine the presence of coordinated or lattice water molecules in the complex. bohrium.com
The data obtained from these techniques, often used in combination, allows for the proposal of a likely structure for the synthesized metal complex. For instance, a 1:2 metal-to-ligand stoichiometry is common for bidentate ligands with divalent metal ions, often resulting in an octahedral or square planar geometry. nih.govresearchgate.net
Advanced Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for probing the electronic and structural details of the interaction between this compound and the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. Key observations include:
The disappearance or significant shift to a lower frequency of the broad ν(O-H) band of the phenolic group upon complexation, indicating deprotonation and coordination of the oxygen atom. bendola.com
A shift in the stretching frequency of the -N=N- azo group, confirming its involvement in the coordination.
The appearance of new, low-frequency bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectrum of the complex will differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region, can often be attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. ias.ac.in These transitions are sensitive to the geometry of the complex and the nature of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will change upon complexation due to the influence of the metal ion. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a clear indication of its deprotonation and involvement in bonding. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the complex, which helps to confirm its proposed formula. scirp.org Fragmentation patterns can also offer clues about the structure of the complex.
The table below summarizes the expected spectroscopic changes upon complexation of this compound with a transition metal ion.
| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |
| IR Spectroscopy | Broad ν(O-H) band, ν(N=N) band | Disappearance/shift of ν(O-H), shift of ν(N=N), appearance of new ν(M-O) and ν(M-N) bands | Identification of coordinating atoms (O and N) |
| UV-Vis Spectroscopy | π-π* and n-π* transitions | Appearance of new d-d and/or charge transfer bands | Information on complex geometry and electronic structure |
| ¹H NMR Spectroscopy | Signal for phenolic -OH proton | Disappearance of -OH proton signal, shifts in aromatic proton signals | Confirmation of deprotonation and coordination |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass | Molecular ion peak corresponding to the complex's mass | Confirmation of the stoichiometry of the complex |
X-ray Crystallography for Solid-State Structure Determination of Complexes
No specific X-ray crystallographic data for metal complexes of this compound could be located in the surveyed literature. While X-ray crystallography is a standard technique for the structural elucidation of coordination compounds, it has not been applied to complexes of this specific ligand, or at least, the results have not been published in accessible scientific journals. The determination of solid-state structures is crucial for understanding the coordination modes of the ligand and the geometry of the resulting metal complexes.
Electronic, Magnetic, and Optical Properties of Coordination Compounds
The electronic, magnetic, and optical properties of coordination compounds are intrinsically linked to their structure and the nature of the metal-ligand interactions.
Tuning of Optical Properties through Metal Coordination
The concept of tuning optical properties of organic ligands through metal coordination is a well-established field of research. rsc.orgmdpi.commdpi.com However, specific studies detailing how the coordination of different metal ions to this compound affects its optical properties, such as absorption and emission wavelengths or quantum yields, are absent from the scientific record.
Investigation of Paramagnetism and Spin States in Metal Complexes
The investigation of paramagnetism and spin states is fundamental to understanding the magnetic behavior of transition metal complexes. libretexts.orgnumberanalytics.comarxiv.org This often involves techniques like magnetic susceptibility measurements and EPR spectroscopy to determine the number of unpaired electrons and their coupling. There is no evidence of such investigations being conducted on metal complexes of this compound.
Catalytic and Material Science Applications of Metal Complexes
The potential for metal complexes to serve as catalysts or functional materials is a major driving force in coordination chemistry research.
Mechanistic Studies of Catalytic Activity in Organic Transformations
While metal complexes of related azo compounds and Schiff bases are known to exhibit catalytic activity in various organic transformations, there are no specific reports on the catalytic applications of this compound complexes. researchgate.netnih.govrushim.rumdpi.com Consequently, mechanistic studies, which are crucial for understanding and optimizing catalytic cycles, are also absent for this system.
Integration of Complexes into Functional Materials Architectures
The unique photophysical and coordination properties of metal complexes of this compound and its derivatives make them attractive candidates for integration into various functional material architectures. The incorporation of these complexes into polymers, coatings, and supramolecular assemblies can impart novel functionalities, leading to materials with applications in optics, electronics, and sensing. Research in this area focuses on harnessing the distinct characteristics of the ligand and its metal complexes to create advanced materials with tailored properties.
One significant area of application is in the development of photoresponsive materials. Azobenzene (B91143) derivatives, such as those based on the o-cresol (B1677501) framework, are well-known for their photochromic behavior, undergoing reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property is central to their use in creating materials that can respond to optical stimuli. For instance, derivatives of a closely related compound, 4-[4-(phenylazo)phenylazo]-o-cresol, have been synthesized to include reactive functional groups, such as bromohexyl or carboxylic acid moieties. researchgate.net These functional groups serve as handles for covalently incorporating the azo dye into larger polymeric structures or for further chemical modifications. researchgate.net The resulting azo-based materials are being explored for their potential in photochromic systems and molecular electronics. researchgate.net
Another approach involves the formation of supramolecular polymer-bisazobenzene complexes. aalto.fi In these systems, non-covalent interactions are utilized to integrate the azo-cresol derivatives into a polymer matrix. This method offers a versatile way to create functional materials where the photoresponsive units can be organized in a controlled manner, influencing the macroscopic properties of the material in response to light. aalto.fi
Furthermore, the integration of related azo-cresol compounds into hybrid coatings has been shown to enhance material performance. In one study, 4-[4-(phyenylazo)phenylazo]-o-cresol (PPC) was used as an organic component in a flowerlike hybrid coating created through a combination of plasma electrolysis and dip chemical coating. acs.org The formation of charge transfer complexes between the organic molecules and the inorganic coating was found to be a key factor in the material's structure, facilitating the nucleation of the organic molecules on the rough surface. acs.org This synergistic integration of the organic azo compound and the inorganic substrate resulted in a significant improvement in the electrochemical resistance of the coating. acs.org Quantum chemical analysis was employed to understand the binding sites activated by the PPC, providing insights into the mechanism of interaction at the molecular level. acs.org
The research into integrating this compound and its analogues into functional materials highlights the versatility of these compounds. The ability to functionalize the ligand allows for its incorporation into a wide array of material architectures, from covalently bound polymer chains to supramolecular assemblies and hybrid coatings. The resulting materials exhibit promising properties for applications that rely on photoresponsiveness and enhanced electrochemical stability.
| Material Type | Integration Strategy | Key Finding | Potential Application |
| Azo-Polymers | Covalent bonding via functionalized derivatives (e.g., bromohexyl, carboxylic acid) researchgate.net | Enables the creation of materials with embedded photochromic units. researchgate.net | Photochromic systems, Molecular electronics researchgate.net |
| Supramolecular Assemblies | Non-covalent interactions with polymers aalto.fi | Allows for controlled organization of photoresponsive units. aalto.fi | Light-responsive materials aalto.fi |
| Hybrid Coatings | Dip-coating on plasma-electrolyzed surfaces acs.org | Formation of charge transfer complexes enhances electrochemical resistance. acs.org | Corrosion-resistant coatings acs.org |
Applications of 4,6 Bis Phenylazo O Cresol in Advanced Materials Science
Photochromic Materials and Optical Data Storage Systems
The ability of azo compounds like 4,6-Bis(phenylazo)-o-cresol to change their properties in response to light makes them fundamental building blocks for photochromic materials. eurjchem.com This photoresponsiveness is the basis for their application in high-density optical data storage, where information can be written, stored, and erased using light.
To be utilized in practical devices, chromophores like this compound are often embedded within or chemically bonded to a polymer matrix. rsc.org This incorporation leads to the creation of photoresponsive films with robust mechanical properties and processability. Research on related bis-azobenzene compounds, such as derivatives of Disperse Yellow 7, demonstrates that these molecules can be functionalized with reactive groups, like bromohexyl or carboxylic acid moieties, to facilitate their integration into polymeric structures. eurjchem.comresearchgate.net This process can be achieved through various polymerization techniques, resulting in side-chain or main-chain azo polymers. researchgate.net
When integrated into a polymer, the photoisomerization of the azo unit can be triggered by specific wavelengths of light. eurjchem.com The resulting change in the polymer's properties, such as its refractive index and absorption spectrum, allows for the creation of photoresponsive films. researchgate.net For instance, enzymatic synthesis has been used to create poly(4-phenylazophenol), a polymer with a high density of azo functionalities that forms high-quality optical films. researchgate.net These films exhibit reversible trans-cis photoisomerization, demonstrating their potential as a "macromolecular dye" for optical applications. researchgate.net
Table 1: Spectral Properties of Functionalized Bis-Azobenzene Derivatives Based on a Related Cresol (B1669610) Structure (Data derived from studies on Disperse Yellow 7 derivatives)
| Derivative | Functional Group | Solvent | λmax (nm) | Reference |
| Bromohexyl Derivative | -C6H12Br | Chloroform (B151607) | 385 | researchgate.net |
| Carboxylic Acid Derivative | -OCH2COOH | Chloroform | 387 | researchgate.net |
This table presents data for derivatives of the related compound 4-[4-(phenylazo)phenylazo]-o-cresol, as specific data for this compound was not available.
The reversible isomerization of azobenzene (B91143) derivatives is the fundamental principle behind photo-switchable devices. eurjchem.com The distinct states (trans and cis) can represent the "0" and "1" of a binary data system, enabling optical data storage. unibo.itrsc.org Upon irradiation with light of a suitable wavelength (typically UV or blue light), the trans isomer converts to the cis isomer. This process can be reversed either by irradiation with a different wavelength (often visible light) or through thermal relaxation. eurjchem.com
This switching capability allows for the development of various optical components. Materials containing this compound or its derivatives could be used in molecular switches, rewritable optical data storage media, and light-controlled actuators. eurjchem.comunibo.it The large structural change associated with isomerization can also induce mechanical motion in bulk materials, a phenomenon known as the photomechanical effect, opening avenues for light-driven robotics and actuators. eurjchem.commdpi.com
Smart Materials and Responsive Systems (excluding biological/safety applications)
"Smart materials" are designed to respond to changes in their environment in a controlled and predictable manner. The functional groups within this compound—the azo linkages and the phenolic hydroxyl group—provide handles for creating materials that are responsive to various stimuli beyond light.
Chemoresponsive Materials: Azo compounds can act as chemoresponsive dyes, changing their optical properties in response to chemical analytes. researchgate.netgoogle.com The phenolic -OH group in the cresol unit can interact with acidic or basic compounds, while the nitrogen atoms in the azo bridges can act as Lewis bases, coordinating to metal ions. google.comnih.gov These interactions can alter the electronic structure of the molecule, leading to a visible color change. This principle is the basis for colorimetric sensors used to detect the presence of specific chemicals. researchgate.netnih.gov By incorporating this compound into a polymer matrix, a solid-state sensor could be fabricated for detecting analytes in various environments.
Thermoresponsive Materials: While the azo-cresol molecule itself is not inherently thermoresponsive, it can be combined with polymers that are. Thermoresponsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). mdpi.comsidleychem.com By incorporating an azo dye like this compound into a thermoresponsive hydrogel, a dual-responsive material can be created. mdpi.com In such a system, the azo dye can act as a photothermal agent. Upon irradiation, it absorbs light and dissipates the energy as heat, raising the local temperature of the hydrogel above its LCST and causing it to de-swell or contract. mdpi.com This provides a mechanism for remote, light-based control over the material's physical state.
Self-Healing Materials: The concept of self-healing materials involves the intrinsic ability to repair damage. mdpi.comespublisher.com This is often achieved by incorporating reversible chemical bonds into a polymer network. nih.gov The reversible trans-cis isomerization of the azobenzene unit presents a potential mechanism for photo-induced self-healing. The significant mechanical stress and molecular motion generated during repeated isomerization cycles under irradiation could potentially be harnessed to promote the rearrangement of polymer chains and the reformation of broken non-covalent bonds (like hydrogen bonds or π-π stacking) at a damage site, thus restoring the material's integrity.
Self-Reporting Materials: A self-reporting material provides a clear signal when it has been damaged or exposed to a specific stimulus. The inherent photochromism and potential chemochromism of this compound make it an ideal candidate for self-reporting applications. A change in color upon exposure to UV light could indicate excessive light exposure. Similarly, if the material is designed to be chemoresponsive, a color change could signal the presence of a target chemical, providing a simple, visual indication of a specific environmental change. researchgate.net
Table 2: Conceptual Stimuli and Responses for Smart Materials Based on this compound
| Stimulus | Responsive Moiety | Potential Material Response | Application Concept |
| UV/Visible Light | Azo Linkage | Reversible color change, refractive index change, mechanical actuation | Optical Data Storage, Photoswitches, Actuators |
| Heat (in a thermoresponsive polymer) | Polymer Matrix | Phase transition (e.g., swelling/de-swelling) | Thermally-Gated Devices, Smart Hydrogels |
| pH Change / Chemical Analyte | Phenolic -OH, Azo Nitrogens | Color change (chemochromism) | Chemical Sensors, Self-Reporting Coatings |
| Mechanical Damage | Full Molecular Structure | Color change at stress points (mechanochromism), potential for healing | Damage-Sensing Composites, Self-Healing Polymers |
Fabrication of Supramolecular Assemblies and Nanostructures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. rsc.org The "bottom-up" approach to nanofabrication leverages this molecular self-assembly to build complex nanostructures from individual molecular components. nih.govaspbs.com
The molecular structure of this compound is well-suited for directing self-assembly. Key features include:
Aromatic Rings: The multiple phenyl rings can engage in π-π stacking interactions, which are crucial for ordering molecules in a parallel or offset fashion.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms of the azo bridges can act as hydrogen bond acceptors. nih.gov These directional interactions can guide the molecules into specific, predictable arrangements.
Through the careful control of conditions such as solvent, temperature, and concentration, it is conceivable that this compound molecules could self-assemble into various nanostructures, such as nanofibers, nanoribbons, or vesicles. These organized assemblies would exhibit collective properties distinct from the individual molecules, potentially leading to new materials with enhanced optical or electronic characteristics suitable for use in nano-electronics and photonics. european-mrs.com
Self-Assembly Strategies for Ordered Architectures
The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and materials design. nih.gov For molecules like this compound, which contain rigid azobenzene moieties, self-assembly can be driven by a combination of non-covalent interactions, including van der Waals forces, π-π stacking between the aromatic rings, and hydrogen bonding involving the hydroxyl group of the cresol ring. These interactions can be manipulated to create highly ordered architectures.
The azobenzene groups are known to induce liquid crystalline phases, where the molecules exhibit long-range orientational order. By carefully controlling temperature or concentration, this compound can potentially form various liquid crystal mesophases. Furthermore, the photoisomerization of the azobenzene units from the planar trans state to the bent cis state can disrupt this ordering, providing a mechanism for the photomodulation of the material's properties. This light-fueled change in molecular shape is a key principle in creating photo-responsive materials. aalto.fi
Strategies to guide the self-assembly of such molecules into predictable and functional architectures are an active area of research. These strategies are often inspired by natural processes where molecules spontaneously organize to perform complex functions. nih.gov
Table 1: Self-Assembly Strategies Applicable to Azobenzene-Containing Compounds
| Strategy | Description | Driving Forces | Potential Architecture |
| Liquid Crystal Formation | Spontaneous alignment of molecules into phases with long-range orientational order. | Anisotropic molecular shape, π-π stacking, dipole-dipole interactions. | Nematic, Smectic, or Cholesteric phases. |
| Langmuir-Blodgett Films | Creation of highly ordered monomolecular layers at an air-water interface, which are then transferred to a solid substrate. | Amphiphilicity, intermolecular forces. | Ultrathin films with controlled thickness and molecular orientation. |
| Solution-Phase Aggregation | Formation of aggregates in solution through controlled precipitation or solvent evaporation. | Solvophobic effects, hydrogen bonding, π-π stacking. | Nanofibers, nanoribbons, or vesicles. |
| Surface-Directed Assembly | Adsorption and organization of molecules onto a patterned or functionalized solid surface. | Molecule-substrate interactions, surface templating. | Ordered monolayers or patterned thin films. |
This table presents potential self-assembly strategies based on the known behavior of azobenzene compounds.
Hybrid Materials with Inorganic Nanoparticles
The integration of organic molecules with inorganic nanomaterials creates hybrid systems that can exhibit synergistic or entirely new properties, combining the advantages of both components. frontiersin.orgmdpi.com The organic component, such as this compound, offers processability, structural diversity, and photo-responsive behavior, while inorganic nanoparticles (e.g., gold, silica, titanium dioxide) provide desirable optical, electronic, magnetic, and catalytic properties. frontiersin.orgmdpi.com
In these hybrid materials, this compound can act as a functional ligand attached to the surface of inorganic nanoparticles. The hydroxyl or phenylazo groups can serve as anchoring points for covalent or non-covalent attachment to the nanoparticle surface. This functionalization can improve the dispersibility of the nanoparticles in polymeric matrices, prevent their agglomeration, and introduce new functionalities.
For instance, a closely related compound, 4-[4-(phyenylazo)phenylazo]-o-cresol (PPC), has been utilized in the fabrication of hybrid organic-inorganic materials. researchgate.net This demonstrates the applicability of this class of azo compounds in creating composite materials. By incorporating this compound into a matrix with inorganic nanoparticles, it is possible to create materials where the nanoparticle's properties can be modulated by light. The photoisomerization of the azo dye can alter the local dielectric environment of the nanoparticle, leading to shifts in its plasmon resonance (in the case of metallic nanoparticles) or changes in the charge transfer dynamics at the organic-inorganic interface.
Table 2: Components and Potential Applications of Hybrid Materials
| Organic Component | Inorganic Nanoparticle | Potential Linkage | Potential Application |
| This compound | Gold (Au) Nanoparticles | Thiol-gold bond (after modification of the cresol) | Photo-switchable plasmonics, targeted drug delivery. |
| This compound | Silica (SiO₂) Nanoparticles | Covalent bonding via silane (B1218182) coupling agents | Photo-viscosity modulation in composites, controlled release systems. |
| This compound | Titanium Dioxide (TiO₂) Nanoparticles | Coordination via hydroxyl group | Photo-catalysis, light-harvesting systems for solar cells. |
| This compound | Quantum Dots (e.g., CdSe) | Ligand exchange | Photo-switchable fluorescence, FRET-based sensors. |
This table provides illustrative examples of how this compound could be integrated with various inorganic nanoparticles to create functional hybrid materials.
Principles of Chemosensor and Optical Sensor Development
Chemosensors are devices that transform a chemical interaction into an analytically useful signal. researchgate.netresearchgate.net Optical sensors, a major subclass, utilize changes in optical properties like absorbance (color) or fluorescence to detect the presence and concentration of a specific analyte. mdpi.com The molecular structure of this compound, with its chromophoric azo groups and a reactive phenol (B47542) unit, provides a versatile platform for the development of such sensors.
Design of Selective Recognition Elements for Analytes
The core principle of a selective chemosensor lies in its ability to bind a target analyte with high specificity, even in the presence of other interfering species. mdpi.com This is achieved through the rational design of a molecular recognition element, or receptor, that has a complementary size, shape, and chemical functionality to the analyte.
For a sensor based on this compound, selectivity can be engineered by modifying its structure:
Coordination Chemistry: The phenolic hydroxyl group and the nitrogen atoms of the azo linkages can act as a chelating site for metal ions. The "bite angle" and the electronic properties of this pocket can be tuned by introducing other substituents on the aromatic rings to achieve selectivity for a specific metal cation.
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the azo nitrogens are potential acceptors. This allows for the recognition of analytes that can participate in specific hydrogen bonding patterns, such as certain anions or neutral molecules.
Molecular Imprinting: While not an intrinsic property of the molecule itself, this compound could be used as a functional monomer in the creation of a Molecularly Imprinted Polymer (MIP). researchgate.net In this technique, a polymer network is formed around a template (the analyte), creating cavities that are sterically and chemically complementary to the target after the template is removed. researchgate.net
Supramolecular Scaffolds: The molecule could be incorporated into larger supramolecular structures like calixarenes or cyclodextrins. nih.govsemanticscholar.org These host molecules provide a pre-organized cavity, and the appended this compound would act as the signaling unit, reporting on the binding of a guest analyte within the cavity.
The selectivity of a sensor is determined by the strength of the interaction (the binding constant) between the receptor and the analyte compared to its interaction with other species. mdpi.com
Signal Transduction Mechanisms in Sensing Platforms
Signal transduction is the process that converts the molecular recognition event (analyte binding) into a measurable output signal. nih.govuni-regensburg.de In optical sensors based on this compound, the signal is generated by a change in the way the molecule interacts with light.
Key transduction mechanisms include:
Colorimetric Sensing: The binding of an analyte can alter the electronic structure of the this compound molecule. This change affects the energy required to excite its electrons, resulting in a shift in its maximum absorption wavelength (λmax). This shift is perceived as a change in color, which can often be detected by the naked eye or a simple spectrophotometer. This is a common mechanism for sensors based on organic dyes. nih.gov
Photoisomerization-Gated Response: The trans-cis isomerization of the azobenzene groups is the basis for a more sophisticated signaling mechanism. The binding of an analyte can stabilize one isomer over the other, or it can alter the kinetics of the photoisomerization process. This change in isomeric ratio upon irradiation leads to a significant and measurable change in the UV-Visible absorption spectrum.
Fluorescence Modulation: While azobenzenes are typically not strongly fluorescent due to the efficient trans-cis isomerization providing a non-radiative decay pathway, they can be used as fluorescence quenchers. A sensor could be designed where a fluorophore is held in proximity to the azobenzene unit. In the "off" state, the fluorophore's emission is quenched. Binding of the analyte could cause a conformational change that moves the azobenzene away from the fluorophore, restoring fluorescence in a "turn-on" mechanism. This is often based on principles like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). researchgate.net
Table 3: Signal Transduction in Optical Sensors
| Mechanism | Principle | Type of Signal | Example Application |
| Colorimetry | Analyte binding alters the ground state electronic structure of the chromophore. | Change in absorption spectrum (color). | pH indicators, metal ion test strips. |
| Fluorescence "Turn-Off" | Analyte binding enhances a quenching process (e.g., PET), decreasing fluorescence intensity. | Decrease in emission intensity. | Sensors for heavy metal ions like mercury or copper. |
| Fluorescence "Turn-On" | Analyte binding disrupts a quenching mechanism, leading to an increase in fluorescence. | Increase in emission intensity. | Detection of specific biomolecules or anions. |
| Ratiometric Sensing | Analyte binding causes a shift in the emission or excitation spectrum, allowing for measurement at two wavelengths. | Change in the ratio of intensities at two wavelengths. | More robust sensors that are less sensitive to instrumental fluctuations. |
This table summarizes common signal transduction mechanisms in optical sensing, which are applicable to sensors designed from molecules like this compound.
Mechanistic Studies of Tautomerism and Isomerism in 4,6 Bis Phenylazo O Cresol
Keto-Enol and Azo-Hydrazo Tautomeric Equilibria
Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as 4,6-Bis(phenylazo)-o-cresol, are known to exhibit a form of prototropic tautomerism. nitrkl.ac.in This involves the migration of a proton, leading to two principal tautomeric forms: the azo-enol form and the keto-hydrazone form. The equilibrium between these states is a critical determinant of the dye's properties. nitrkl.ac.in
Experimental Elucidation of Tautomeric Forms in Solution and Solid State
The existence and predominance of specific tautomeric forms of azo dyes like this compound are determined experimentally using various spectroscopic and analytical techniques. nitrkl.ac.in
In solution, UV-Visible spectroscopy is a primary tool. The azo-enol and keto-hydrazone tautomers possess distinct chromophores, resulting in different absorption maxima (λmax). unifr.chmdpi.com Typically, the azo form absorbs at a shorter wavelength (around 375-390 nm), while the more conjugated hydrazone form shows a bathochromic shift, absorbing at longer wavelengths. unifr.ch The relative intensities of these bands in different solvents provide insight into the position of the tautomeric equilibrium. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, as the chemical shifts of protons and carbons, particularly those near the tautomerizing proton (the phenolic OH vs. the hydrazone NH), are distinct for each form. unifr.chresearchgate.net
In the solid state, single-crystal X-ray diffraction provides definitive structural information. nitrkl.ac.inresearchgate.net For many similar hydroxy-azo dyes, crystallographic data has confirmed that the keto-hydrazone tautomer is the more stable form in the crystalline phase. unifr.ch This stability is often attributed to the formation of a strong intramolecular hydrogen bond between the hydrazone N-H group and the carbonyl oxygen, forming a stable six-membered ring. rsc.org
Table 1: Spectroscopic Methods for Tautomer Elucidation
| Technique | Principle | Information Gained |
|---|---|---|
| UV-Visible Spectroscopy | Different tautomers have distinct electronic transitions and thus different absorption maxima (λmax). unifr.chmdpi.com | Identifies the presence of azo and/or hydrazone forms in solution and allows for quantitative estimation of the tautomeric ratio (KT). hepvs.ch |
| NMR Spectroscopy | Protons and carbons in different chemical environments (azo-enol vs. keto-hydrazone) exhibit different chemical shifts. unifr.chresearchgate.net | Provides unambiguous evidence for the dominant tautomer in solution and can reveal the presence of both forms if the exchange rate is slow. researchgate.net |
| FT-IR Spectroscopy | The vibrational frequencies of C=O (keto) and O-H/N-H (enol/hydrazone) bonds are characteristic. science.gov | Helps to distinguish between the tautomers, particularly in the solid state. |
| X-ray Crystallography | Provides precise bond lengths and atomic coordinates. nitrkl.ac.in | Determines the exact molecular structure and tautomeric form present in the solid crystalline state. unifr.ch |
Theoretical Prediction of Tautomeric Preferences and Energy Barriers
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. rsc.orgnih.gov These theoretical methods are used to optimize the geometries of the possible tautomers and calculate their relative energies to predict which form is more stable. researchgate.net
For analogous hydroxy-azo dyes, computational studies consistently predict that the keto-hydrazone tautomer is thermodynamically more stable than the azo-enol form. mdpi.comrsc.org The energy difference (ΔE) between the two forms indicates the preference. A larger negative ΔE for the keto-hydrazone form signifies a stronger preference. These calculations can also model the transition state for the intramolecular proton transfer, providing the energy barrier for the interconversion between tautomers. nih.gov The activation barrier for this proton transfer is often found to be relatively high for an uncatalyzed intramolecular process, suggesting that the interconversion may be slow in the absence of a catalyst or solvent mediation. nih.govresearchgate.net
Table 2: Representative Theoretical Findings on Azo-Hydrazone Tautomerism
| Computational Method | Finding | Reference |
|---|---|---|
| DFT (General) | In the gas phase, the hydrazone form is often predicted to be more stable than the azo form for related naphthyl azo dyes. | rsc.org |
| DFT (M06-2X, B3LYP) | Different functionals can yield varying predictions for the exact energy difference and position of the equilibrium, highlighting the need for careful benchmarking against experimental data. | unifr.chmdpi.comscience.gov |
| Ab initio (MP2) | High-level calculations can provide accurate predictions of tautomeric preference, often favoring the keto-hydrazone form. | hepvs.chscience.gov |
| PCM (Solvent Model) | Incorporating solvent effects via models like the Polarizable Continuum Model (PCM) often shows increased stabilization of the more polar keto-hydrazone tautomer in polar solvents. | researchgate.net |
Geometric Isomerism (cis/trans) and Photoisomerization Dynamics
Investigation of Isomeric Interconversion Pathways
The primary pathway for interconversion is photochemical. eurjchem.com The thermodynamically stable trans isomer can be converted to the cis isomer upon irradiation with light of a suitable wavelength, usually in the UV region corresponding to the π→π* transition of the azo group. researchgate.net The reverse process, cis-to-trans isomerization, can be induced by irradiation with visible light (corresponding to the n→π* transition) or can occur thermally in the dark. eurjchem.com For bis-azobenzene compounds, the process is more complex, as irradiation leads to a photostationary state that is a mixture of the E,E, E,Z, and Z,Z isomers. eurjchem.com
Factors Influencing Isomer Stability and Lifetime
The trans (E) isomer is significantly more stable thermodynamically than the cis (Z) isomer due to lower steric hindrance. eurjchem.com The cis isomer is a higher-energy state, and its lifetime can vary from seconds to hours depending on the molecular structure and the environment. eurjchem.com The thermal relaxation from cis to trans is a key characteristic. Factors such as the rigidity of the molecular structure and the nature of the solvent can influence the rate of this thermal back-isomerization. For instance, incorporation into more rigid matrices or polymers can sometimes extend the lifetime of the cis state.
Influence of Substituents, Solvent, and pH on Isomeric Equilibria
The delicate balance of both tautomeric and geometric equilibria is highly sensitive to the chemical environment, including the presence of substituents, the nature of the solvent, and the solution's pH. nitrkl.ac.in
Substituents: The electronic nature of substituents on the phenyl rings can significantly alter the tautomeric equilibrium. Electron-withdrawing groups (e.g., -NO₂) tend to increase the acidity of the phenolic proton and stabilize the negative charge in the keto-hydrazone form, thus shifting the equilibrium in favor of the hydrazone tautomer. mdpi.comrsc.org Conversely, electron-donating groups (e.g., -OCH₃) favor the azo-enol form. mdpi.com
Solvent: The polarity of the solvent plays a crucial role. researchgate.net Polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar keto-hydrazone tautomer. nitrkl.ac.inrsc.org Nonpolar solvents, on the other hand, generally favor the less polar azo-enol form. rsc.org This phenomenon is known as solvatochromism, where the color of the dye changes with the solvent due to the shift in the tautomeric equilibrium. researchgate.net
pH: The pH of the solution has a profound effect. In neutral or mildly acidic solutions, the keto-hydrazone equilibrium is typically observed. nitrkl.ac.in Under strongly basic (high pH) conditions, the phenolic proton is abstracted, leading to the formation of a stable phenolate (B1203915) anion, which shifts the equilibrium completely away from the hydrazone form. nitrkl.ac.inresearchgate.net
Table 3: Summary of Environmental Influences on Equilibria
| Factor | Influence on Azo-Hydrazone Equilibrium | Influence on cis/trans Isomerism |
|---|---|---|
| Substituents | Electron-withdrawing groups favor hydrazone; electron-donating groups favor azo. mdpi.comrsc.org | Can affect absorption spectra and quantum yields of photoisomerization. |
| Solvent Polarity | Polar solvents stabilize and favor the keto-hydrazone form. nitrkl.ac.inrsc.org | Can influence the rate of thermal cis-to-trans relaxation. |
| pH | High pH deprotonates the molecule, forming a phenolate anion and preventing hydrazone formation. nitrkl.ac.inresearchgate.net | Can affect the stability and photo-switching behavior of pH-sensitive azobenzenes. |
Solvent Polarity and Hydrogen Bonding Effects
The solvent environment plays a pivotal role in determining the predominant tautomeric form of hydroxyazo dyes. The key solvent properties influencing the azo-hydrazone equilibrium are polarity, polarizability, and the capacity to act as a hydrogen bond donor or acceptor. This influence, known as solvatochromism, can lead to dramatic shifts in the electronic absorption spectra of the dye, reflecting changes in the tautomeric balance. mdpi.com
In principle, the two tautomers of this compound exhibit different polarities. The hydrazone form, with its charge separation in the C=O and N-H bonds, is generally more polar than the azo form. Consequently, polar solvents are expected to stabilize the hydrazone tautomer more effectively than non-polar solvents. researchgate.net Furthermore, specific solute-solvent interactions, particularly hydrogen bonding, are critical. mdpi.comresearchgate.net
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the hydrazone form by forming intermolecular hydrogen bonds with the carbonyl oxygen and the N-H group. Conversely, they can also stabilize the azo form by hydrogen bonding with the phenolic -OH group and the nitrogen atoms of the azo bridge. The net effect depends on the relative strengths of these interactions.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. They can effectively disrupt the intramolecular hydrogen bond present in the azo tautomer (O-H···N) by forming a stronger intermolecular hydrogen bond with the phenolic proton. This disruption can shift the equilibrium. researchgate.net For some azo dyes, polar aprotic solvents like DMSO have been shown to favor the azo tautomer. researchgate.net
Non-polar Aprotic Solvents (e.g., Toluene (B28343), Chloroform): In these solvents, specific interactions are weaker, and the equilibrium is often governed by the intrinsic stability of the tautomers. The intramolecular hydrogen bond in the azo form is less likely to be disrupted, often making this form more prevalent. researchgate.net Studies on some pyrrole-based azo dyes show that the hydrazone tautomer is favored in apolar solvents like chloroform (B151607). researchgate.net
The complex interplay of these effects means that the precise position of the equilibrium for this compound in any given solvent is a nuanced balance of general and specific solute-solvent interactions. rsc.org
Table 1: Expected Influence of Solvent Type on Azo-Hydrazone Equilibrium of this compound (This table is illustrative and based on general principles of solvatochromism in azo dyes, as specific experimental data for this compound is limited.)
| Solvent Type | Example(s) | Key Interactions | Expected Shift in Equilibrium |
| Non-polar Aprotic | Toluene, Hexane | Weak van der Waals forces. Intramolecular H-bonding is favored. | Favors the less polar tautomer (often Azo form). |
| Polar Aprotic | DMSO, Acetone | Dipole-dipole interactions, strong H-bond acceptor. | Can disrupt intramolecular H-bonds, potentially favoring the Azo form. researchgate.net |
| Polar Protic | Ethanol, Water | Strong H-bond donor and acceptor capabilities. | Stabilizes the more polar tautomer (often Hydrazo form) via intermolecular H-bonds. |
pH-Dependent Tautomeric Shifts and Protonation States
The tautomeric equilibrium of this compound is highly sensitive to changes in pH due to the presence of acidic (phenolic -OH) and basic (azo nitrogen) sites. Spectroscopic studies, typically using UV-Vis spectrophotometry, on related heterocyclic disperse yellow dyes confirm that pH control can be used to shift the equilibrium between the azo and hydrazone forms. rsc.orgnih.gov
Neutral to Acidic Conditions: In neutral solutions, many similar azo dyes exist predominantly in the hydrazone form. rsc.orgrsc.org As the pH becomes more acidic, the hydrazone tautomer can be protonated. This protonation typically occurs on the nitrogen atom of the N-H group, which can lead to a decrease in absorption intensity in the visible spectrum. nih.gov
Neutral to Alkaline Conditions: In alkaline solutions, the phenolic proton is abstracted, leading to the formation of a phenolate anion. This anion is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the azo group. This deprotonation event strongly favors the azo-anion form, as the hydrazone tautomer cannot be formed without the labile proton. This shift is often accompanied by a significant change in color (halochromism) and a bathochromic (red) shift in the absorption spectrum, as the electron-donating character of the phenolate group enhances the conjugation of the system. rsc.orgnih.govglobalresearchonline.net For some dyes, the transition point where the percentages of two isomeric forms are equal has been determined at a specific pH. globalresearchonline.net
The reversible discoloration upon changing the pH is a clear indicator of the interconversion between the hydrazone form at neutral/acidic pH and the deprotonated azo form at alkaline pH. researchgate.net
Table 2: Predicted Dominant Species of this compound at Different pH Values (This table is illustrative and based on the established pH-dependent behavior of similar hydroxyazo dyes.)
| pH Range | Condition | Key Process | Predicted Dominant Species |
| < 7 | Acidic | Protonation of hydrazone/azo nitrogen atoms. | Protonated Hydrazo Form |
| ~ 7 | Neutral | Equilibrium between tautomers. | Hydrazo Form rsc.orgrsc.org |
| > 7 | Alkaline | Deprotonation of the phenolic hydroxyl group. | Azo-phenolate Anion rsc.orgnih.gov |
Temperature and Pressure Effects on Isomer Distribution
While solvent and pH are the most commonly studied factors, the distribution of tautomers and isomers is also subject to thermodynamic variables such as temperature and pressure.
Temperature Effects: The tautomeric interconversion is an equilibrium process with an associated enthalpy change (ΔH). According to Le Chatelier's principle, a change in temperature will shift the equilibrium in the endothermic or exothermic direction. For many dye systems, an increase in temperature provides the necessary thermal energy to overcome the activation barrier for interconversion, thus affecting the tautomer ratio. In a study on the azo dye Eriochrome Blue Black B in DMF solution, the absorbance of the azo-hydrazone forms was observed to decrease with increasing temperature, indicating a shift in the equilibrium. rsc.org This could be due to factors such as reduced intermolecular hydrogen bonding at higher temperatures. rsc.org For this compound, one would expect a temperature-dependent equilibrium constant, though specific thermodynamic data for this compound are not readily available in the literature.
Pressure Effects: The influence of pressure on tautomeric equilibria in solution is a less frequently studied phenomenon. However, pressure can affect chemical equilibria if the reaction involves a change in the total volume of the system (ΔV). A study on a different but related compound, 4-(phenylazo)-1-naphthol, in various supercritical fluids demonstrated that the tautomeric equilibrium could be shifted by changing the pressure. umich.edu Increasing pressure generally favors the state that occupies a smaller volume. In the context of tautomerism, this would be the tautomer that, along with its solvation shell, is more compact. For instance, the more polar hydrazone tautomer might be favored at higher pressures due to a greater reduction in volume upon solvation (electrostriction). umich.edu However, without experimental data, the specific effect of pressure on the isomer distribution of this compound remains speculative.
Environmental Transformation Pathways of 4,6 Bis Phenylazo O Cresol Mechanistic Focus Only
Advanced Oxidation Processes (AOPs) for Mechanistic Study
There is a lack of research on the application of Advanced Oxidation Processes (AOPs) for the mechanistic study of 4,6-Bis(phenylazo)-o-cresol degradation. While AOPs are widely used to study the degradation of other persistent organic pollutants, no specific studies detailing the reactive species, intermediate products, or degradation kinetics for this compound were found researchgate.netmsu.ac.zwfrtr.govufz.de.
Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Degradation
There is no specific research data available detailing the mechanistic role of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in the degradation of this compound. Advanced Oxidation Processes (AOPs), which generate these highly reactive species, are known to be effective in breaking down complex organic molecules, including other azo dyes and phenolic compounds. rsc.orgresearchgate.netpjoes.com The degradation of azo dyes by hydroxyl radicals typically involves an attack on the azo linkage (-N=N-), leading to the cleavage of the bond and the formation of various intermediates. rsc.org For phenolic compounds like cresols, hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. researchgate.netmdpi.comneptjournal.com
However, without direct experimental studies on this compound, any proposed degradation pathway would be purely speculative. No data tables on reaction kinetics, intermediate products, or degradation efficiency specifically for this compound could be located.
Catalyst Performance and Regeneration in AOPs
Consistent with the lack of degradation studies, there is no published research on the performance or regeneration of catalysts used in Advanced Oxidation Processes (AOPs) for the specific treatment of this compound.
Research on other organic pollutants demonstrates that the efficiency of catalytic AOPs depends on factors like catalyst type (e.g., iron-based, TiO2, clay-supported metals), catalyst dosage, pH, and the concentration of the oxidizing agent (e.g., H2O2). mdpi.comneptjournal.comresearchgate.netnih.gov For instance, studies on the degradation of various cresols and other azo dyes have evaluated catalysts such as Pt/γ-Al2O3, ZnO, and different metal oxides. mdpi.comneptjournal.comconicet.gov.ar
Catalyst regeneration is a critical aspect of sustainable water treatment, with methods including thermal treatment, washing with acidic or basic solutions, or treatment with hydrogen. conicet.gov.argoogle.commdpi.com The ability of a catalyst to be regenerated and reused for multiple cycles without significant loss of activity is a key performance indicator. conicet.gov.armdpi.com
Despite the availability of this general knowledge, no specific data tables or research findings on catalyst performance metrics (e.g., degradation rate, total organic carbon removal) or regeneration efficiency for catalysts used in the degradation of this compound are available.
Advanced Analytical Methodologies for Complex Characterization of 4,6 Bis Phenylazo O Cresol
Hyphenated Techniques for Product Identification and Mechanistic Elucidaion
Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for the analysis of complex samples. For a molecule like 4,6-Bis(phenylazo)-o-cresol, which may be part of a mixture of isomers, precursors, or degradation products, these techniques provide the necessary selectivity and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating, identifying, and quantifying non-volatile compounds in complex matrices. laborindo.comlcms.cz Azo dyes are well-suited for LC-MS/MS analysis, which can reliably identify these compounds and their metabolites, often formed by the reductive cleavage of the azo bond. namthao.com
In a typical application, a liquid chromatograph separates this compound from other components in a sample extract. The separation is often achieved using a reversed-phase column (e.g., C18) with a gradient elution of mobile phases like water and acetonitrile, often containing modifiers such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. shimadzu.com
Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). spectralabsci.com The tandem mass spectrometry (MS/MS) capability, using modes like Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive detection. A specific precursor ion (the molecular ion of the compound) is selected and fragmented, and one or more characteristic product ions are monitored. This process minimizes matrix interference and allows for unequivocal identification and quantification even at low levels. laborindo.comshimadzu.com
Table 1: Illustrative LC-MS/MS Parameters for Azo Dye Analysis This table is based on typical methodologies for azo dye analysis and is representative of an approach for this compound.
| Parameter | Setting | Purpose |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) | Separation of analytes from the sample matrix. |
| Column | C18 reversed-phase (e.g., 75 mm x 2.0 mm, 3 µm) shimadzu.com | Retains and separates compounds based on hydrophobicity. |
| Mobile Phase | A: Water with 5mM Ammonium AcetateB: Acetonitrile/Water (9:1) with 5mM Ammonium Acetate shimadzu.com | Creates a polarity gradient to elute compounds from the column. |
| Flow Rate | 0.3 mL/min shimadzu.com | Controls the speed of the mobile phase and analyte elution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative shimadzu.com | Generates charged ions from the eluted analyte molecules for MS detection. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables MS/MS experiments for high selectivity and sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) laborindo.com | Selectively monitors specific precursor-to-product ion transitions for quantification and confirmation. |
While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for identifying volatile products that may arise from its synthesis or degradation. For instance, the reductive cleavage of the azo linkages can produce aromatic amines, and other reactions could yield volatile phenols like o-cresol (B1677501). cdc.gov
Samples containing these potential volatile products are injected into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of a capillary column. cdc.gov A common column for this type of analysis is a 5%-phenyl substituted polysiloxane. gcms.cz As the separated compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparison to spectral libraries. This is particularly useful for resolving and identifying structural isomers of cresols, which can be challenging. gcms.cz
Electrochemical Characterization for Redox Behavior and Electron Transfer Mechanisms
Electrochemical methods are paramount for investigating the redox properties of azo dyes. The characteristic N=N double bond is electrochemically active, and its reduction is a key aspect of the compound's chemical behavior.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques used to study the redox behavior of compounds like this compound. biointerfaceresearch.com In these methods, the potential applied to a working electrode (e.g., glassy carbon) is varied, and the resulting current from the oxidation or reduction of the analyte is measured. researchgate.net
For a bis-azo compound, the voltammogram can reveal whether the two azo groups are reduced simultaneously in a single step or sequentially in two distinct steps. researchgate.net This depends on the electronic communication between the two groups and the influence of substituents on the aromatic rings. researchgate.net The effect of pH on the peak potentials can provide information on the involvement of protons in the electron transfer mechanism. researchgate.net Furthermore, by studying the relationship between the peak current and the scan rate, one can determine if the process is diffusion-controlled or involves adsorption of the analyte onto the electrode surface. researchgate.net
DPV offers higher sensitivity and better resolution than CV, making it particularly suitable for quantitative analysis at low concentrations. wikipedia.orgmaciassensors.com It minimizes the background charging current, resulting in well-defined peaks where the peak height is directly proportional to the concentration of the analyte. wikipedia.org
Table 2: Representative Electrochemical Data for a Bis-Azo Dye This table illustrates the type of data obtained from voltammetric studies of azo dyes, providing insight into the redox mechanism.
| Technique | Parameter | Observation | Interpretation |
|---|---|---|---|
| Cyclic Voltammetry | Reduction Peak Potential (Epc) | Two distinct peaks observed at -0.45 V and -0.68 V (vs. Ag/AgCl) | Stepwise reduction of the two azo groups. researchgate.net |
| Peak Separation (ΔEp) | > 59/n mV (where n is number of electrons) | Indicates a quasi-reversible or irreversible electron transfer process. analis.com.my | |
| Peak Current (Ip) vs. Scan Rate (ν) | Ip proportional to ν1/2 | The electrode process is controlled by diffusion of the analyte to the electrode. researchgate.net | |
| Differential Pulse Voltammetry | Peak Potential (Ep) | Shifts to more negative values with increasing pH. researchgate.net | Protons are consumed in the reduction reaction. |
| Peak Current (Ip) | Linear relationship with concentration (e.g., 10⁻⁷ to 10⁻⁵ M). researchgate.net | The technique is suitable for quantitative determination. |
Controlled Potential Electrolysis, also known as bulk electrolysis, is used to quantitatively reduce or oxidize a species in solution and to prepare products for further analysis. By holding the working electrode at a potential where the reduction of the azo groups occurs, a large quantity of this compound can be converted to its reduced form(s).
This technique allows for the determination of the total number of electrons transferred in the redox process (per molecule) by measuring the total charge passed. nih.gov Moreover, the resulting solution, which contains the electrolysis products (e.g., corresponding amines from the complete reduction of the azo linkages), can be collected and analyzed by other methods like LC-MS/MS or spectroscopy to confirm the reaction mechanism proposed from voltammetric data. researchgate.net
High-Resolution Microscopy for Material Science Applications
While not a chemical characterization technique in the traditional sense, high-resolution microscopy is vital for understanding the material properties of this compound in the solid state. Azo dyes are known to form molecular assemblies and aggregates, and their morphology can significantly impact their optical and electronic properties. nih.govresearchgate.net
Techniques like Scanning Electron Microscopy (SEM) can be employed to examine the surface morphology and microstructure of thin films or crystalline materials made from this compound. researchgate.net For instance, if used as a pigment or in a polymer matrix, SEM could reveal how the compound is dispersed and whether it forms aggregates.
Furthermore, advanced super-resolution microscopy techniques, which overcome the diffraction limit of light, could potentially be used to visualize nano-scale structures and assemblies. If this compound were functionalized to be fluorescent or used in conjunction with fluorescent probes, these methods could provide unprecedented detail about its organization in materials, which is crucial for applications in nano-optics, data storage, or advanced sensor development. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| o-Cresol |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. ebatco.comazooptics.comicspicorp.com This non-destructive method is exceptionally well-suited for characterizing the surface of organic thin films and pigment particles, offering quantitative data on surface roughness and morphology. spectraresearch.comoxinst.com
In the analysis of materials analogous to this compound, such as organic thin films, AFM is employed to measure key surface parameters. researchgate.net The root-mean-square (RMS) roughness, average roughness (Ra), and peak-to-valley height are critical metrics that define the surface texture. For instance, studies on organic films have shown that the substrate can significantly influence the surface morphology of the deposited material. researchgate.net A representative analysis might reveal that films of a related organic compound deposited on a substrate like indium tin oxide (ITO) exhibit a particular surface roughness, which can be contrasted with the same material deposited on a different substrate to understand the impact on film growth and properties. researchgate.net
Table 1: Representative AFM Surface Roughness Data for an Analogous Organic Thin Film
| Parameter | Value (nm) |
| RMS Roughness (Rq) | 7.7 |
| Average Roughness (Ra) | 5.8 |
| Maximum Peak-to-Valley Height (Rz) | 45.2 |
This data is representative of an organic thin film and is intended to be illustrative for the analysis of this compound.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and size distribution of nanoparticles. koreascience.krlupinepublishers.comnih.gov SEM provides detailed images of the surface of materials, revealing the shape and size of particles and their agglomeration state. researchgate.net TEM, on the other hand, offers higher resolution and can provide information about the internal structure and crystallinity of the nanoparticles. koreascience.kr
For azo dyes and pigments, SEM and TEM are essential for characterizing the particulate nature of the material. lupinepublishers.com Research on analogous azo dye nanoparticles has utilized these techniques to determine particle size, shape, and distribution. For example, SEM imaging can reveal the presence of spherical or irregular-shaped nanoparticles and their tendency to form aggregates. lupinepublishers.comnih.gov TEM analysis can further confirm the morphology and provide more precise measurements of the primary particle size. koreascience.kr
Table 2: Representative Nanoparticle Size Data for an Analogous Azo Dye from SEM/TEM Analysis
| Parameter | Method | Value (nm) |
| Average Particle Size | SEM | 150 |
| Particle Size Range | SEM | 100-200 |
| Primary Crystallite Size | TEM | 85 |
This data is representative of azo dye nanoparticles and is intended to be illustrative for the analysis of this compound. lupinepublishers.comnih.gov
The nanostructural characteristics elucidated by SEM and TEM are critical for understanding the material's bulk properties. Particle size and distribution can significantly influence the color strength, opacity, and lightfastness of a pigment. Furthermore, in applications involving nanotechnology, precise control and characterization of the nanoscale features are imperative for achieving desired functionalities.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
The study of "4,6-Bis(phenylazo)-o-cresol" draws upon the broader knowledge of azo dyes, a significant class of organic compounds characterized by the -N=N- functional group. Research into analogous compounds suggests that the synthesis of "this compound" would likely involve a two-step diazotization and coupling reaction. In this process, aniline (B41778) would first be converted to a diazonium salt, which would then be reacted with o-cresol (B1677501). The introduction of two phenylazo groups onto the o-cresol ring is anticipated to significantly influence its electronic and optical properties.
Key physicochemical characteristics can be inferred from related bis-azo dyes. The presence of the azo linkages and the phenolic hydroxyl group is expected to give rise to distinct spectroscopic signatures. The UV-Vis spectrum would likely exhibit strong absorption bands in the visible region, characteristic of the extended π-conjugation in the molecule. FT-IR spectroscopy would be instrumental in identifying the N=N stretching vibrations, as well as the O-H and C-N stretching frequencies. NMR spectroscopy (¹H and ¹³C) would provide crucial information about the chemical environment of the protons and carbons in the aromatic rings and the methyl group.
The applications of "this compound" are projected to be in line with other functionalized azo dyes. Its potential as a chromogenic reagent for the detection of metal ions is a significant area of interest. The formation of metal complexes, where the azo and hydroxyl groups can act as coordination sites, could lead to materials with novel catalytic, magnetic, or optical properties. Furthermore, the vibrant color associated with bis-azo compounds suggests potential applications in the dye and pigment industry.
Current Challenges and Limitations in the Academic Research Landscape
The most significant challenge in the academic research of "this compound" is the scarcity of dedicated studies on this specific molecule. While a wealth of information exists for the broader class of bis-azo dyes, the unique substitution pattern of "this compound" may lead to properties that cannot be fully extrapolated from its analogues.
A key synthetic challenge lies in controlling the regioselectivity of the second azo coupling reaction on the o-cresol ring to exclusively obtain the 4,6-disubstituted product. The synthesis of unsymmetrical azo compounds, in general, can be complex, often requiring multi-step procedures or specialized catalytic systems to achieve high yields and selectivity. nih.govnih.govacs.orgresearchgate.netacs.org
Furthermore, a comprehensive characterization of its physicochemical properties is currently lacking. Detailed experimental data on its spectroscopic, thermal, and electrochemical behavior are essential for a thorough understanding of its structure-property relationships. Without this fundamental data, the exploration of its potential applications remains speculative. The potential for tautomerism (azo-hydrazone) in this molecule, a common feature in hydroxy-substituted azo dyes, also presents a characterization challenge that requires a combination of spectroscopic and computational methods to resolve. researchgate.net
Identification of Emerging Research Avenues and Untapped Potential
The untapped potential of "this compound" lies in the systematic exploration of its properties and applications. An immediate research avenue is its synthesis and full characterization. A detailed investigation into its photophysical properties, including fluorescence and photoisomerization, could open doors to applications in molecular switches, optical data storage, and functional materials. The trans-cis isomerization of the azo group upon light irradiation is a well-known phenomenon that can be harnessed for creating photoresponsive systems. rsc.org
The coordination chemistry of "this compound" with various transition metals is another promising area. The resulting metal complexes could exhibit interesting catalytic activities, magnetic properties, or be used as precursors for the synthesis of novel nanomaterials. The design and synthesis of such complexes could be guided by computational modeling to predict their structures and electronic properties.
Furthermore, its potential as a chemosensor for specific metal ions or anions warrants investigation. The color change upon binding to an analyte could form the basis for simple and sensitive detection methods. The selectivity and sensitivity of the sensor could be tuned by modifying the molecular structure.
Prospects for Interdisciplinary Research and Advanced Applications
The study of "this compound" offers numerous opportunities for interdisciplinary research. Collaboration between synthetic organic chemists, physical chemists, materials scientists, and analytical chemists will be crucial to unlock its full potential.
In materials science, this compound could be incorporated into polymer matrices to create functional materials with tunable optical or electronic properties. mdpi.com Its use in the development of nonlinear optical (NLO) materials is another exciting prospect, as azo dyes are known to exhibit significant NLO activity. researchgate.net
In the field of analytical chemistry, the development of sensing platforms based on "this compound" could lead to new methods for environmental monitoring or clinical diagnostics. Its application in functionalized membranes for water purification by selectively removing pollutants is another potential interdisciplinary application. mdpi.com
The biological activities of azo compounds are also an area of growing interest. eurekaselect.comresearchgate.netsphinxsai.commdpi.com Investigating the potential biological applications of "this compound" and its metal complexes could lead to the discovery of new therapeutic or diagnostic agents.
Theoretical Predictions and Experimental Validation for Future Work
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in guiding future research on "this compound". Theoretical calculations can be employed to predict its molecular structure, spectroscopic properties (UV-Vis, IR, NMR), and electronic characteristics such as HOMO-LUMO energy levels. researchgate.netrawdatalibrary.netresearchgate.net These predictions can then be validated through experimental studies, providing a powerful synergy between theory and experiment. researchgate.netmdpi.comresearchgate.net
Future work should focus on the following:
Synthesis and Purification: Development of a reliable and high-yield synthetic route for "this compound" with thorough purification and characterization.
Spectroscopic and Physicochemical Characterization: Detailed experimental investigation of its UV-Vis, FT-IR, and NMR spectra, as well as its thermal and electrochemical properties.
Computational Modeling: In-depth theoretical studies to understand its electronic structure, tautomeric equilibria, and to predict its reactivity and potential for various applications.
Exploration of Applications: Systematic investigation of its potential as a chromogenic reagent, in the synthesis of metal complexes, and in the development of functional materials.
By pursuing these research directions, the scientific community can fill the existing knowledge gap and fully explore the potential of "this compound" as a valuable building block in various scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Bis(phenylazo)-o-cresol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via azo coupling reactions between diazonium salts and o-cresol derivatives. A typical procedure involves dissolving o-cresol in a polar solvent (e.g., DMSO) under reflux conditions, followed by controlled addition of phenyl diazonium salts at low temperatures (0–5°C) to minimize side reactions. Post-reaction, purification via recrystallization (using water-ethanol mixtures) or column chromatography is recommended to achieve >95% purity. Monitoring reaction progress with UV-Vis spectroscopy (λ_max ~450 nm for azo compounds) ensures completion .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3 ppm) .
- FTIR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (phenolic -OH) validate the azo and cresol moieties .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (C₁₉H₁₆N₄O, ~332 g/mol) .
Q. How can experimental design improve the yield of this compound?
- Methodological Answer : Factorial designs (e.g., Yates pattern) optimize variables like temperature, molar ratios, and catalyst loading. For example, in analogous o-cresol alkylation, a 2³ factorial design identified optimal conditions: 60°C, 1:2 o-cresol-to-cyclohexanol ratio, and 0.5% catalyst (perchloric acid), achieving >80% yield . Apply similar principles to azo coupling by testing pH (6–8), reaction time (4–24 hrs), and solvent polarity.
Advanced Research Questions
Q. How do reaction kinetics and mechanistic pathways differ between this compound and its nitro-substituted analogs (e.g., 4,6-dinitro-o-cresol)?
- Methodological Answer : Kinetic studies for nitro analogs (e.g., 4,6-dinitro-o-cresol) reveal pseudo-first-order dependence on substrate and oxygen concentrations in oxidation reactions. For azo derivatives, use stopped-flow spectroscopy to monitor intermediate formation. Compare activation energies: nitro compounds (ΔEₐ ~30–34 kcal/mol) vs. azo derivatives (ΔEₐ ~25–28 kcal/mol) . Mechanistically, nitro groups undergo radical-mediated oxidation, while azo bonds may cleave via reductive pathways .
Q. What strategies resolve contradictions in reported adsorption isotherms for o-cresol derivatives on activated carbon?
- Methodological Answer : Conflicting isotherm data (e.g., Langmuir vs. Freundlich models) arise from variations in adsorbent porosity and solute pH. For this compound, conduct pH-dependent adsorption studies (pH 3–10) and characterize adsorbents via BET surface area analysis. Use error functions (e.g., χ², R²) to statistically validate model fits. Reference studies on o-cresol adsorption show pH 6–8 maximizes uptake due to reduced electrostatic repulsion .
Q. How can computational modeling predict the stability and degradation products of this compound under environmental conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for azo (-N=N-) and phenolic (-OH) groups. Molecular dynamics simulations in aqueous environments predict hydrolysis pathways (e.g., cleavage to aniline derivatives). Validate with LC-MS/MS to detect degradation products like phenol and benzaldehyde .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
